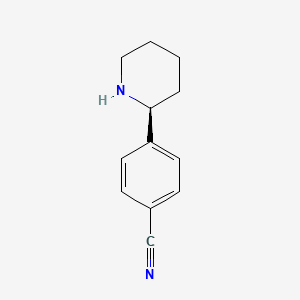

(S)-4-(Piperidin-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

4-[(2S)-piperidin-2-yl]benzonitrile |

InChI |

InChI=1S/C12H14N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h4-7,12,14H,1-3,8H2/t12-/m0/s1 |

InChI Key |

AKYCNOVKLQGQGG-LBPRGKRZSA-N |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=C(C=C2)C#N |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of S 4 Piperidin 2 Yl Benzonitrile

Stereoselective and Asymmetric Synthesis Approaches to (S)-4-(Piperidin-2-yl)benzonitrile

The precise spatial arrangement of the aryl group at the C2 position of the piperidine (B6355638) ring is crucial for the biological activity of many pharmaceutical compounds. Therefore, developing synthetic routes that afford high enantiomeric purity of the (S)-enantiomer of 4-(Piperidin-2-yl)benzonitrile is of paramount importance.

Chiral Auxiliaries and Catalysis in Enantioselective Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This strategy has been effectively used in the synthesis of chiral piperidines. The auxiliary guides the formation of the desired stereocenter, and is subsequently removed, ideally to be recycled. wikipedia.orgsigmaaldrich.com A variety of chiral auxiliaries, many derived from readily available natural sources like amino acids and terpenes, have been developed. numberanalytics.comresearchgate.net These auxiliaries can provide high levels of diastereoselectivity in reactions such as alkylations and aldol (B89426) condensations. researchgate.net

In the context of 2-arylpiperidines, a chiral auxiliary can be attached to the piperidine nitrogen or another part of the molecule to direct the stereoselective introduction of the 4-cyanophenyl group. For instance, an auxiliary can bias the enolate formation and subsequent reaction, leading to a high diastereomeric excess of the desired product. researchgate.net

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Metal catalysts paired with chiral ligands can create a chiral environment that favors the formation of one enantiomer over the other. For example, rhodium-catalyzed asymmetric hydrogenation of a pyridinium (B92312) salt precursor can yield enantiomerically enriched α-aryl piperidines with high enantioselectivity. researchgate.net Similarly, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines have been shown to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. usc.edusnnu.edu.cnnih.gov

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Type/Origin | Common Applications |

| (1R,2S)-(-)-Ephedrine | Amino alcohol | Asymmetric alkylations, reductions |

| (S)-4-Benzyl-2-oxazolidinone | Oxazolidinone | Asymmetric aldol reactions, alkylations |

| (1S)-(+)-Camphor-10-sulfonic acid | Terpene-derived | Resolution of racemates, asymmetric catalysis |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Sulfinamide | Synthesis of chiral amines |

This table provides examples of common chiral auxiliaries and is not exhaustive.

Biocatalytic Routes to this compound Precursors

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable tool for the synthesis of chiral compounds. nih.govacs.org Enzymes offer high enantio- and regioselectivity under mild reaction conditions. acs.org

For the synthesis of chiral piperidines, several biocatalytic strategies can be employed. Imine reductases (IREDs) can catalyze the asymmetric reduction of cyclic imines, which are precursors to piperidines, to produce chiral amines with high enantiomeric excess. researchgate.net Transaminases are another class of enzymes that can be used for the asymmetric synthesis of chiral amines from prochiral ketones. beilstein-journals.org For instance, the transamination of a suitable piperidone precursor could yield an enantiomerically enriched aminopiperidine, which can then be further functionalized.

Enzymatic desymmetrization of meso-piperidine derivatives is another effective approach. acs.org For example, a lipase (B570770) could selectively acylate one of the two enantiotopic hydroxymethyl groups on a meso-2,6-disubstituted piperidine, leading to a chiral monoacetate in high enantiomeric excess. acs.org While direct biocatalytic routes to this compound may not be extensively reported, the synthesis of chiral piperidine precursors through enzymatic methods is a well-established and valuable strategy. nih.govacs.org

Classical and Modern Synthetic Routes for the Core Structure

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is particularly useful for creating aryl-aryl or aryl-heteroaryl bonds. nih.govnih.gov

In the synthesis of 4-(Piperidin-2-yl)benzonitrile, a Suzuki coupling can be employed to connect the 4-cyanophenyl group to the piperidine ring. A common strategy involves the coupling of a tetrahydropyridine-2-boronic acid pinacol (B44631) ester with 4-bromobenzonitrile. nih.gov This reaction is typically catalyzed by a palladium catalyst, such as palladium acetate, in the presence of a suitable ligand and base. audreyli.com The resulting 2-(4-cyanophenyl)-tetrahydropyridine can then be reduced to the desired piperidine. This method is highly modular, allowing for the synthesis of a wide range of α-heteroaryl piperidines. nih.gov Microwave-assisted Suzuki coupling has also been shown to be an efficient method for the synthesis of substituted pyrimidines and can be applied to other heterocyclic systems. mdpi.com

Table 2: Conditions for a Model Suzuki Coupling Reaction

| Component | Example | Role |

| Aryl Halide | 4-Bromobenzonitrile | Electrophilic partner |

| Boronic Ester | N-Boc-tetrahydropyridine-2-boronic acid pinacol ester | Nucleophilic partner |

| Catalyst | Palladium(II) acetate | Catalyzes the cross-coupling |

| Ligand | 2-(Di-tert-butylphosphino)biphenyl | Stabilizes and activates the catalyst |

| Base | Potassium fluoride | Promotes transmetalation |

| Solvent | Tetrahydrofuran (THF) | Reaction medium |

This table represents a typical set of conditions and can be optimized for specific substrates.

Nucleophilic Substitution and Addition Reactions

Nucleophilic substitution and addition reactions are fundamental transformations in organic synthesis. youtube.comyoutube.com In the context of synthesizing the 2-arylpiperidine core, a nucleophilic aromatic substitution (SNAr) reaction could be envisioned. For example, the piperidine nitrogen of a pre-formed piperidine ring could act as a nucleophile, displacing a leaving group, such as a fluorine atom, from an activated aromatic ring like 4-fluorobenzonitrile. This approach has been used to synthesize compounds like 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. nih.govnih.gov

Alternatively, a nucleophile derived from the piperidine ring could attack an electrophilic carbon on the cyanophenyl moiety. The feasibility of such reactions often depends on the nature of the nucleophile and the electrophile, as well as the reaction conditions. youtube.comkoreascience.kr

Reductive Amination and Cyclization Strategies for Piperidine Formation

Reductive amination is a powerful method for forming amines from carbonyl compounds and ammonia (B1221849) or a primary or secondary amine. youtube.comyoutube.com This reaction can be used to construct the piperidine ring itself. A typical reductive amination involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by reduction of the intermediate imine or enamine. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN). youtube.com

For the synthesis of this compound, a retrosynthetic approach would involve a δ-amino ketone or aldehyde. Intramolecular reductive amination of such a precursor would lead to the formation of the piperidine ring.

Cyclization strategies are crucial for forming the heterocyclic ring system. nih.govaltabioscience.com These can range from direct amide bond formation to more complex, multi-step sequences. nih.gov For piperidine synthesis, one common approach is the Dieckmann condensation of a diester to form a β-keto ester, which can then be further elaborated into the desired piperidine derivative. Another strategy involves the cyclization of an amino alcohol or an amino halide. The specific cyclization strategy chosen will depend on the available starting materials and the desired substitution pattern on the piperidine ring. researchgate.netnih.gov

Radical Cyclization Approaches in Heterocycle Synthesis

Radical cyclization reactions offer a powerful tool for the construction of heterocyclic rings, including the piperidine core. A notable approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which has been shown to produce 2,4,5-trisubstituted piperidines. nih.gov In these reactions, the stereochemical outcome is influenced by the nature of the radical stabilizing group, with diastereomeric ratios varying significantly. For instance, using vinyl or phenyl as stabilizing groups can result in ratios from 3:2 to 40:1. nih.gov When a (triethylsilyl)vinyl-stabilized radical is employed, the corresponding piperidine radical can be formed as a single diastereoisomer. nih.gov This intermediate can then be trapped with tributyltin hydride to yield the desired 2,4,5-trisubstituted piperidine. nih.gov

Another strategy involves the copper(I)-catalyzed radical enantioselective cyclization. This method has been applied to the synthesis of piperidine rings through an atypical 6-endo cyclization of β-lactams bearing an alkene residue, which is contrary to the more common 5-exo cyclization predicted by Baldwin's rules. mdpi.com This deviation is attributed to the conformational constraints imposed by the lactam ring on the transition state. mdpi.com

Hydrogenation and Reduction Methodologies for Piperidine Ring Formation

The formation of the piperidine ring through hydrogenation and reduction of pyridine (B92270) precursors is a well-established and widely used methodology. mdpi.com This approach is valued for its efficiency and the ability to introduce various substituents onto the pyridine ring prior to reduction. mdpi.com Catalytic hydrogenation of furfurylamine (B118560) and/or tetrahydrofurfurylamine (B43090) in the presence of a hydrogenation catalyst is another route to produce piperidine. google.com The reaction conditions, such as temperature and the choice of catalyst, are critical to prevent side reactions like polycondensation, which can reduce the yield of the desired piperidine product. google.com

Recent advancements have focused on combining hydrogenation with functionalization in one-pot processes, which streamlines the synthesis and reduces costs. mdpi.com While metal catalysis remains prevalent, organocatalysis is emerging as a viable alternative for these transformations. mdpi.com

Functionalization and Derivatization Strategies

The functionalization of the this compound scaffold is essential for modulating its biological activity and physicochemical properties. This can be achieved by modifying the benzonitrile (B105546) moiety, substituting the piperidine ring, or employing more advanced strategies like scaffold hopping.

The benzonitrile group can be a target for various chemical transformations. For instance, the synthesis of benzonitrile itself can be achieved by the fusion of benzamide (B126) with ammonium (B1175870) sulfamate. youtube.com This reaction proceeds through a two-stage process involving the formation of an N-benzoylsulphamate intermediate followed by its decomposition at higher temperatures to yield benzonitrile. youtube.com The nitrile group can also be introduced through photocatalytic processes, such as the conversion of benzyl (B1604629) alcohols or methyl arenes to aryl nitriles. researchgate.net

The piperidine ring offers multiple sites for substitution, allowing for the introduction of diverse functional groups. For example, N-acylation of the piperidine nitrogen is a common modification. researchgate.net Reductive amination of piperidine-2,4-diones can be used to introduce anilino groups at the 4-position. researchgate.net Furthermore, the piperidine ring can be part of a larger, more complex structure, as seen in 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, where two piperidine rings are linked. nih.govnih.gov

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design to explore novel chemical space and optimize drug-like properties. researchgate.netnih.govscispace.comnih.govresearchgate.net Bioisosterism involves replacing a functional group with another that has similar biological effects, which can improve properties like metabolic stability, selectivity, or synthetic accessibility. nih.govscispace.com Scaffold hopping is a more drastic change, where the core structure of a molecule is replaced with a different scaffold while maintaining the spatial arrangement of key functional groups. nih.govscispace.com

Knowledge-based methods, utilizing extensive data from resources like the Protein Data Bank, can identify potential bioisosteric replacements by analyzing ligand fragments that overlap in similar binding sites. researchgate.netscispace.com These computational approaches can guide the design of new analogs with potentially improved properties. researchgate.net

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling stereochemistry. For example, in the synthesis of piperidine from furfurylamine, intermediates such as 5-aminopentanol can be formed depending on the reaction conditions. google.com The high reactivity of the starting materials and products under hydrogenation conditions can lead to side reactions, and understanding these pathways is key to maximizing the yield of the desired product. google.com

In radical cyclization reactions, the stereochemical outcome is dictated by the transition state geometry. The preference for a particular diastereomer can be explained by analyzing the steric and electronic interactions in the cyclization step. nih.gov Similarly, the unusual 6-endo cyclization observed in some β-lactam systems is a result of the specific conformational constraints of the starting material. mdpi.com

Mechanistic Studies of Key Bond-Forming Reactions

The synthesis of 2-arylpiperidines, including the title compound, is often achieved through the coupling of a piperidine precursor with an aryl group. One prominent method involves the α-lithiation of an N-protected piperidine, such as N-Boc-piperidine, to generate a nucleophilic organometallic intermediate. This is followed by a palladium-catalyzed cross-coupling reaction (a Negishi-type coupling) with an appropriate aryl halide, in this case, a 4-halobenzonitrile. The mechanism involves the enantioselective deprotonation at the C2 position, transmetalation from lithium to the palladium catalyst, and subsequent reductive elimination to form the C-C bond. researchgate.netwhiterose.ac.uk

Another powerful approach involves the direct C-H functionalization of the piperidine ring. nih.gov In this strategy, a catalyst, typically a rhodium complex, generates a reactive carbene intermediate from a diazo compound. This carbene then inserts into a C-H bond of the N-protected piperidine. The reaction's mechanism is highly dependent on the catalyst and the electronic properties of the substrate. For C2-functionalization, the reaction proceeds via a concerted, albeit asynchronous, transition state where the electrophilic carbene is attacked by the electron-rich C-H bond adjacent to the nitrogen atom. nih.gov

Reductive cyclization of functionalized linear precursors is another key strategy. For instance, the diastereoselective reductive cyclization of (Ss)-5-chloro-N-tert-butanesulfinyl ketimines can produce 2-substituted piperidines in a single step with high yields and stereocontrol. google.com The mechanism is governed by the choice of reducing agent, which coordinates to the sulfinyl group and directs the hydride delivery to a specific face of the C=N bond, thereby establishing the stereocenter at C2 during the cyclization event.

Role of Catalysis in Stereocontrol and Regioselectivityresearchgate.netorganic-chemistry.org

Catalysis is paramount in directing the synthesis towards the desired (S)-enantiomer of 4-(Piperidin-2-yl)benzonitrile with high fidelity and in controlling the position of the aryl substitution.

Stereocontrol: The asymmetric synthesis of 2-arylpiperidines relies heavily on chiral catalysts or auxiliaries. In methods involving α-lithiation, the use of a chiral ligand like (-)-sparteine (B7772259) can achieve a kinetic resolution by preferentially deprotonating one enantiomer of the racemic N-Boc-piperidine. whiterose.ac.uk More advanced methods employ a catalytic dynamic resolution (CDR) where a racemic, configurationally unstable N-Boc-2-lithiopiperidine is coupled with an aryl halide in the presence of a chiral palladium catalyst, allowing for the conversion of the racemate into a single enantiomer of the product in high yield and enantiomeric excess. researchgate.net

In rhodium-catalyzed C-H insertion reactions, the stereoselectivity is dictated by the chiral ligands on the dirhodium catalyst. These ligands create a chiral pocket around the active rhodium center, forcing the substrate to approach in a specific orientation and leading to the preferential formation of one enantiomer. nih.gov Similarly, asymmetric hydrogenation of 2-substituted pyridinium salts using iridium(I) or rhodium(I) catalysts bearing chiral P,N-ligands or phosphine (B1218219) ligands like SEGPHOS is a powerful method for establishing the stereocenter during the reduction of a planar aromatic precursor. nih.govnih.gov

Regioselectivity: The piperidine ring presents multiple sites for functionalization (C2, C3, and C4). Directing an incoming group to the C2 position requires overcoming the electronic and steric influences at other positions. In C-H activation chemistry, the inherent electronic preference is for the C2 position, which is activated by the adjacent nitrogen atom. nih.gov However, the choice of catalyst and the steric bulk of the nitrogen protecting group are crucial for achieving high regioselectivity. Davies and co-workers demonstrated that by systematically varying the dirhodium catalyst and the N-protecting group, the functionalization can be selectively directed. For example, using N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst favors C2 functionalization, whereas switching to a different N-protecting group and a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst can favor C4 functionalization. nih.govthieme-connect.com This highlights the subtle interplay between catalyst structure and substrate that governs the reaction's regiochemical outcome.

| Reaction Type | Catalyst/Ligand | N-Protecting Group | Primary Outcome | Selectivity | Reference |

|---|---|---|---|---|---|

| C-H Insertion | Rh₂(R-TCPTAD)₄ | Boc | C2-Functionalization | High Regioselectivity | nih.gov |

| C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | α-oxoarylacetyl | C4-Functionalization | 4.2:1 r.r. (C4:C2) | nih.gov |

| Asymmetric Lithiation | n-BuLi / (-)-sparteine | Boc | Kinetic Resolution | High Enantiomer Ratios | whiterose.ac.uk |

| Asymmetric Reductive Heck | [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl Carbamate | C3-Functionalization | 96% ee | nih.gov |

| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | - (from Pyridinium) | C2-Stereocontrol | High Enantioselectivity | nih.gov |

Scale-Up Considerations for Research Purposes (e.g., Industrial Production Methods for Related Compounds)researchgate.net

Transitioning the synthesis of chiral 2-arylpiperidines from the laboratory bench to a larger, research-scale production requires methodologies that are not only high-yielding and selective but also efficient, safe, and scalable.

A significant advancement in this area is the adoption of continuous flow chemistry. organic-chemistry.orgnih.gov A continuous flow protocol for the synthesis of α-chiral piperidines using an N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been developed. This method offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety by minimizing the volume of hazardous reagents at any given time. Such systems can produce multi-gram quantities of product rapidly (within minutes) and with excellent yields (>80%) and diastereoselectivity (>90:10 dr). organic-chemistry.orgnih.gov The ability to run the process continuously for extended periods makes it highly scalable and efficient for producing drug precursors.

| Parameter | Traditional Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | organic-chemistry.orgnih.gov |

| Scalability | Difficult, requires larger reactors | Easily scaled by extending run time | organic-chemistry.org |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reaction volumes | organic-chemistry.org |

| Process Control | Less precise control over temperature/mixing | Precise, automated control of parameters | organic-chemistry.org |

| Yield/Selectivity | Often variable, side reactions can occur | Often improved due to better control | organic-chemistry.orgnih.gov |

Other scalable industrial methods include the catalytic hydrogenation of substituted pyridine precursors. nih.gov This approach is attractive because pyridines are readily available and inexpensive starting materials. The use of robust heterogeneous catalysts (e.g., platinum, palladium, Raney nickel) or homogeneous catalysts allows for the production of piperidines on a large scale. google.com Furthermore, processes involving the reductive cyclization of linear substrates, which can be performed as a one-pot reaction, offer an efficient and atom-economical route to the desired piperidine core, suitable for larger-scale synthesis. google.com

Advanced Molecular Characterization and Structural Analysis of S 4 Piperidin 2 Yl Benzonitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and purity of (S)-4-(Piperidin-2-yl)benzonitrile, with each technique offering unique insights into its molecular framework.

NMR spectroscopy provides precise information about the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) ring and the aliphatic protons of the piperidine (B6355638) ring. The four protons on the disubstituted benzene (B151609) ring would typically appear as a set of doublets in the aromatic region (approximately 7.0-8.0 ppm). The protons on the piperidine ring, including the methine proton at the chiral center (C2), would resonate in the upfield aliphatic region (approximately 1.5-3.5 ppm). The N-H proton of the piperidine ring would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing the expected number of carbon signals. Key signals include those for the nitrile carbon (typically 118-125 ppm), the six distinct carbons of the aromatic ring (110-150 ppm), and the five carbons of the piperidine ring (20-60 ppm). The signal for the chiral carbon (C2) attached to the benzene ring would be of particular interest.

Table 1: Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shift (ppm) | Structural Assignment |

|---|---|---|

| ¹H NMR | ~7.5-7.7 | 2H, Aromatic (ortho to -CN) |

| ~7.3-7.5 | 2H, Aromatic (meta to -CN) | |

| ~3.0-3.5 | 1H, Methine (chiral center C2) | |

| ~2.6-3.2 | 2H, Methylene (piperidine C6) | |

| ~1.5-2.5 | 1H, N-H (piperidine) | |

| ~1.5-2.0 | 6H, Methylene (piperidine C3, C4, C5) | |

| ¹³C NMR | ~145-150 | Quaternary Aromatic (C-piperidine) |

| ~132-135 | Aromatic (CH, ortho to -CN) | |

| ~128-130 | Aromatic (CH, meta to -CN) | |

| ~118-120 | Nitrile (-C≡N) | |

| ~110-115 | Quaternary Aromatic (C-CN) | |

| ~55-60 | Methine (chiral center C2) | |

| ~45-50 | Methylene (piperidine C6) |

IR and UV-Vis spectroscopy are employed to identify functional groups and analyze the electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a sharp, strong absorption band around 2220-2230 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. ekb.eg Other significant absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹), as well as N-H stretching from the secondary amine in the piperidine ring (typically a moderate band around 3300-3500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dominated by the electronic transitions of the benzonitrile chromophore. It is expected to show absorption maxima characteristic of substituted benzene rings, typically involving π → π* transitions.

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Wavenumber/Wavelength |

|---|---|---|

| IR | Nitrile (C≡N) Stretch | ~2220-2230 cm⁻¹ |

| IR | N-H Stretch | ~3300-3500 cm⁻¹ |

| IR | Aromatic C-H Stretch | ~3000-3100 cm⁻¹ |

| IR | Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ |

Mass spectrometry (MS) confirms the molecular weight and provides structural information through analysis of fragmentation patterns. The molecular formula C₁₂H₁₄N₂ corresponds to a molecular weight of 186.25 g/mol . High-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass.

The fragmentation pattern under electron ionization (EI) would likely involve initial cleavage within the piperidine ring, which is a common pathway for such structures. Potential fragmentation includes the loss of small neutral molecules or radicals, providing further evidence for the proposed structure.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.25 g/mol |

| Exact Mass | 186.1157 Da |

| Primary Ion Peak (ESI-MS) | m/z 187.1235 ([M+H]⁺) |

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic methods confirm the chemical constitution, X-ray crystallography provides unambiguous proof of the three-dimensional structure in the solid state.

Growing a suitable single crystal of this compound would allow for analysis by single-crystal X-ray diffraction. This powerful technique would yield precise data on bond lengths, bond angles, and torsion angles.

Crucially, for a chiral molecule synthesized as a single enantiomer, this method can determine the absolute configuration, confirming the (S)-stereochemistry at the C2 position of the piperidine ring. The analysis would also definitively establish the preferred conformation of the molecule in the crystal lattice. It is expected that the six-membered piperidine ring would adopt a stable chair conformation, with the 4-cyanophenyl substituent likely occupying an equatorial position to minimize steric hindrance.

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. For this compound, the key interactions directing the solid-state assembly would be hydrogen bonds and π-system interactions.

The secondary amine of the piperidine ring provides a hydrogen bond donor (N-H), which can interact with the nitrogen atom of the nitrile group or the nitrogen of a neighboring piperidine ring, acting as hydrogen bond acceptors. Furthermore, the electron-rich benzonitrile ring can participate in π-π stacking or C-H···π interactions. A detailed crystallographic study would map these interactions, revealing how they create a stable, three-dimensional supramolecular architecture. For similar structures, such as 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, intermolecular C-H···N hydrogen bonds and C-H···π interactions have been observed to be significant in the crystal packing. bangor.ac.uk

Computational Chemistry and Molecular Modeling of S 4 Piperidin 2 Yl Benzonitrile

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to investigate the properties of molecules. These calculations offer a detailed picture of the molecule's geometry, electronic landscape, and potential for chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). leah4sci.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For molecules containing nitrile groups like benzonitrile (B105546), the HOMO is often associated with the π-system of the aromatic ring, while the LUMO can be located on the antibonding orbitals of the nitrile group and the ring. sphinxsai.com This distribution of frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Properties

| Property | Description | Significance for (S)-4-(Piperidin-2-yl)benzonitrile |

| HOMO | Highest Occupied Molecular Orbital | Indicates regions of high electron density, likely sites for electrophilic attack. In this molecule, it is expected to be localized on the benzonitrile moiety. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates regions of low electron density, likely sites for nucleophilic attack. The nitrile group is a potential site for the LUMO. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. This value helps in predicting the molecule's reactivity in various chemical reactions. |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. chemrxiv.org It is calculated by determining the electrostatic potential at the surface of the molecule. chemrxiv.org The MEP map uses a color scale to indicate different potential regions: red typically represents areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. physchemres.org For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. Conversely, the hydrogen atoms of the piperidine (B6355638) ring and the aromatic ring would exhibit positive potential. researchgate.netresearchgate.net This mapping is crucial for predicting how the molecule will interact with other molecules, such as receptors or enzymes. chemrxiv.org

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.

Molecular dynamics simulations of this compound can be performed to explore its conformational landscape. By simulating the motion of the atoms over a period of time, it is possible to identify the different stable conformations the molecule can adopt and the energy barriers between them. This is particularly important for the flexible piperidine ring, which can exist in various chair and boat conformations. researchgate.netnih.govnih.gov The simulations provide information on the relative stability of these conformers and the timescale of their interconversion, which is essential for understanding the molecule's behavior in solution and its ability to bind to a target protein.

An article focusing solely on the computational chemistry and molecular modeling of the specific compound this compound, as requested by the provided outline, cannot be generated at this time.

Extensive searches for scientific literature and data have revealed a lack of specific published research on this particular molecule. While computational studies exist for related structures, such as other piperidine derivatives, benzonitrile, and various pharmacophores containing these moieties, there is no available data concerning this compound for the following required topics:

Solvent Effects and Dynamic Behavior: No molecular dynamics simulations or specific studies on the behavior of this compound in different solvents were found.

Structure-Activity Relationship (SAR) Derivations: There are no published SAR studies that use this compound as a parent compound for computational derivations.

In Silico Library Design and Virtual Screening: Information on virtual libraries or screening campaigns originating from the this compound scaffold is not available.

Molecular Docking Studies: No specific molecular docking studies, including predicted binding modes, affinities, or key interactions for this compound with any biological targets, were identified in the search results.

To maintain scientific accuracy and adhere to the strict focus on "this compound," it is not possible to extrapolate or substitute findings from other compounds. Generating content for the requested outline without specific data would result in speculation and would not meet the required standards of a professional, authoritative article. Further research and publication on this specific compound are needed before such an article can be accurately composed.

Non Clinical Biochemical and Pharmacological Investigations of S 4 Piperidin 2 Yl Benzonitrile

Target Identification and Validation at the Molecular Level

There is currently no publicly available information to characterize the molecular targets of (S)-4-(Piperidin-2-yl)benzonitrile.

Enzyme Targets and Inhibition Mechanisms

No studies have been identified that detail the interaction of this compound with any specific enzyme targets. Consequently, there is no data on its potential inhibition mechanisms, such as whether it would act as a reversible, irreversible, competitive, or other type of inhibitor.

Receptor Binding Profiling and Ligand-Receptor Interactions

Information regarding the receptor binding profile of this compound is not present in the reviewed scientific literature. There are no available assays that would define its potential as an agonist or antagonist at any receptor.

Characterization of Specific Protein Interactions

There are no published findings that characterize specific protein interactions for this compound.

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of this compound remains uncharacterized in the public domain.

Cellular Assays for Biological Activity

No data from cellular assays, such as those measuring cAMP accumulation, G protein activation, or β-arrestin recruitment, have been published for this compound.

Enzyme and Receptor Functional Assays

Consistent with the lack of target identification, there are no reports on the activity of this compound in enzyme or receptor functional assays.

Comparative Species Metabolism Studies (e.g., Hepatocytes, Microsomes)

No information regarding the in vitro metabolism of this compound in hepatocytes or microsomes from different species is available in the public domain.

Drug-Drug Interaction (DDI) Studies (e.g., Cytochrome P450 Enzymes, Transporters)

There are no publicly available studies detailing the potential of this compound to act as an inhibitor or inducer of cytochrome P450 enzymes or to interact with drug transporters.

Plasma Protein Binding and Blood/Plasma Partitioning

Specific data on the extent of plasma protein binding and the blood to plasma partitioning ratio for this compound could not be located.

In Vivo Non-Human Animal Model Studies

Preclinical Pharmacokinetic (PK) Assessments in Animal Models (e.g., Rodent and Non-Rodent Species)

No published preclinical pharmacokinetic data for this compound in any animal models, such as rodents or non-rodents, were identified.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Using Radiolabeled Compounds (e.g., 14C, 3H)

Information from ADME studies using radiolabeled this compound is not publicly available.

Mass Balance and Excretion Profiles

Consequently, no data on the mass balance and excretion profiles of this compound are available.

Quantitative Tissue Distribution (e.g., QWBA)nih.gov

Quantitative Whole-Body Autoradiography (QWBA) is a pivotal imaging technique in pharmaceutical development used to determine the distribution of a radiolabeled compound throughout the body of preclinical species. researchgate.netplos.org This method provides a comprehensive visual and quantitative assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. njdmpk.com By creating thin, whole-body sections of an animal dosed with a radiolabeled test article, researchers can visualize and measure the concentration of radioactivity in nearly all tissues and organs over time. researchgate.netacs.org

The data generated from QWBA studies are crucial for several reasons. They help in understanding whether a drug reaches its intended therapeutic target, identify potential sites of accumulation which might correlate with toxicity, and are essential for calculating radiation dosimetry estimates for human radiolabeled studies. researchgate.netresearchgate.net The technique is now widely accepted by regulatory agencies and is often preferred over traditional wet-tissue dissection methods for its comprehensive nature and high-resolution imaging. researchgate.netacs.org

As of the current literature, specific quantitative tissue distribution or QWBA studies for this compound have not been published in the public domain. However, a typical QWBA study would provide data on the concentration of the radiolabeled compound (expressed as microgram equivalents per gram of tissue) at various time points post-administration.

Table 1: Illustrative Data from a Representative QWBA Study This table represents the type of data typically generated in a QWBA study and does not represent actual results for this compound.

| Tissue | 1 hr (µg eq/g) | 4 hr (µg eq/g) | 8 hr (µg eq/g) | 24 hr (µg eq/g) |

| Blood | 5.2 | 8.9 | 6.1 | 1.5 |

| Brain | 0.5 | 1.1 | 0.8 | 0.2 |

| Liver | 45.7 | 62.3 | 35.4 | 9.8 |

| Kidney | 38.9 | 55.1 | 29.7 | 7.6 |

| Lung | 15.3 | 22.8 | 14.2 | 3.1 |

| Muscle | 3.1 | 6.5 | 4.3 | 1.1 |

In Vivo Efficacy Studies in Disease Models (e.g., Animal Models of Cognition, Pain, Cancer, HIV where related compounds were studied)google.comnih.govnih.govnih.govnih.gov

While in vivo efficacy studies for this compound are not specifically reported, research on structurally related compounds provides evidence of their potential therapeutic applications in various disease models.

Animal Models of Pain Piperidine (B6355638) derivatives are well-recognized for their potential analgesic properties. nih.gov A study investigating derivatives of 4-(4'-bromophenyl)-4-piperidinol found that several compounds exhibited highly significant analgesic effects in ex vivo models. nih.gov Furthermore, a patent describes piperidine derivatives with multimodal activity against pain, highlighting their potential in treating chronic and neuropathic pain conditions where traditional opioids may be less effective. The rationale is that compounds targeting multiple receptors, such as opioid and sigma (σ₁) receptors, could offer superior analgesia with a better side-effect profile.

Animal Models of Cancer The benzonitrile (B105546) and piperidine moieties are found in compounds investigated for anticancer activity. For example, 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile, a related structure, has been identified as a key intermediate in the synthesis of 3-aminopyrazole (B16455) derivatives, which are precursors for potential anticancer agents. Other research has shown that benzoxazine (B1645224) compounds derived from eugenol, which contain an aminomethyl structure, demonstrated activity in reducing tumor incidence and weight in a mouse fibrosarcoma model. Benzonitrile-containing compounds have also been explored as inhibitors of various targets in cancer therapy.

Animal Models of HIV Piperidine-containing compounds have emerged as promising agents in HIV research. A class of small-molecule CD4 mimetics (CD4mc) based on a piperidine scaffold has been developed. Compounds such as (S)-MCG-IV-210 and its derivatives are designed to mimic the CD4 receptor, binding to the HIV envelope glycoprotein (B1211001) gp120 within the Phe43 cavity. This binding action exposes vulnerable epitopes on the viral envelope, sensitizing HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC), a mechanism for eliminating infected cells. This approach represents a strategy aimed at the clearance of the viral reservoir.

Table 3: Summary of In Vivo Efficacy of Related Piperidine and Benzonitrile Compounds

| Disease Model | Compound Class / Example | Animal/Disease Model | Key Findings | Reference |

| Pain | 4-(4'-bromophenyl)-4-piperidinol derivatives | Ex vivo pain models | Significant analgesic effects observed. | nih.gov |

| HIV | Piperidine-based CD4 mimetics (e.g., (S)-MCG-IV-210) | In vitro HIV-1 infected primary CD4+ T cells | Sensitizes infected cells to ADCC; inhibits viral infection. | |

| Cancer | 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile | Synthetic Intermediate | Serves as a key intermediate for potential anticancer agents. | |

| Cognition | Not Available | Not Available | Data on closely related compounds in cognition models are not readily available in the searched literature. |

Analytical Methodologies for Quantitative and Qualitative Research of S 4 Piperidin 2 Yl Benzonitrile

Chromatographic Techniques for Purity and Quantification

Chromatography is a cornerstone for assessing the purity of newly synthesized "(S)-4-(Piperidin-2-yl)benzonitrile" and for quantifying it in analytical samples. The choice of technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the purity assessment and quantification of "this compound". Its versatility allows for the separation of the main compound from starting materials, by-products, and potential degradants.

Research Findings: Reversed-phase HPLC is typically the method of choice. A C18 column is commonly used as the stationary phase, providing effective separation based on hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (like water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components. rsc.org Detection is commonly achieved using a UV-VIS detector, as the benzonitrile (B105546) moiety possesses a strong chromophore. nih.govrsc.org For quantitative analysis, a calibration curve is constructed using reference standards of known concentrations. The purity of the compound is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Table 1: Example of HPLC Conditions for Analysis of Piperidine (B6355638) Derivatives

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1260/1290 Infinity II or similar |

| Column | Gemini C18 (5 µm, 250 x 4.6 mm) or equivalent |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV-VIS at 210, 254, and 280 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table represents a typical set of starting conditions for method development for compounds structurally related to this compound, based on published methods for similar molecules. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another separation technique used for purity analysis, though it is generally less common for compounds like "this compound" compared to HPLC. The technique is suitable for volatile and thermally stable compounds. The basic piperidine and polar nitrile functionalities may require derivatization to improve volatility and peak shape.

Research Findings: For GC analysis, the compound would typically be injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. Detection is often performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (GC-MS) for definitive identification. Due to the compound's polarity and potential for thermal degradation, GC methods may be challenging to develop and are often reserved for specific applications, such as the analysis of volatile impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for qualitative monitoring of reaction progress, identifying compounds, and determining purity. brieflands.comaga-analytical.com.pl

Research Findings: In TLC, a small spot of the sample is applied to a plate coated with a stationary phase, typically silica (B1680970) gel. brieflands.com The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action. aga-analytical.com.pl The separation occurs based on the differential partitioning of the sample components between the stationary and mobile phases. For "this compound", a mobile phase consisting of a mixture of a non-polar solvent (like dichloromethane (B109758) or toluene) and a polar solvent (like methanol or ethyl acetate) is effective. aga-analytical.com.pl Visualization of the separated spots is achieved under UV light (at 254 nm) due to the UV-active benzonitrile ring or by staining with a chemical reagent like potassium permanganate (B83412) or iodine vapor. researchgate.net The retention factor (Rf value) can be calculated for identification against a reference standard. chemcoplus.co.jp While primarily qualitative, TLC can be made semi-quantitative or fully quantitative by using a densitometer or scanner to measure spot intensity. chemcoplus.co.jpscientificlabs.co.uk

Table 2: Typical TLC System for Piperidine Benzonitrile Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 plates |

| Mobile Phase | Dichloromethane/Methanol (e.g., 9:1 v/v) |

| Application | 1-5 µL of sample solution |

| Development | Ascending, in a saturated chamber |

| Visualization | UV light (254 nm) or chemical stain |

Advanced Mass Spectrometry for Metabolite Identification and Quantification

To understand the biotransformation of "this compound" in the body, its metabolites must be identified and quantified. Advanced mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the definitive tool for this purpose.

Research Findings: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites. nih.gov In a typical study, the compound is incubated with liver microsomes or hepatocytes. nih.gov The resulting mixture is analyzed by LC-MS/MS. The parent compound and its metabolites are separated by HPLC and then ionized, commonly using electrospray ionization (ESI). The mass spectrometer detects the protonated molecules [M+H]⁺. By comparing the masses of the metabolites to the parent drug, potential metabolic transformations (e.g., hydroxylation, oxidation, N-dealkylation) can be postulated. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation patterns provide structural information for confirmation. For instance, a mass shift of +15.9949 Da from the parent compound would indicate the formation of a mono-hydroxylated metabolite. nih.gov

Table 3: Potential Metabolites of this compound Identified by Mass Spectrometry

| Proposed Metabolite | Biotransformation | Expected Mass Shift (Da) | Potential Site of Modification |

|---|---|---|---|

| Hydroxypiperidine derivative | Hydroxylation | +15.9949 | Piperidine ring |

| Dihydroxy-piperidine derivative | Dihydroxylation | +31.9898 | Piperidine ring |

| Piperidinone derivative | Oxidation | +13.9792 | Piperidine ring (C-N oxidation) |

This table is hypothetical and illustrates the types of metabolites that could be identified using mass spectrometry based on common metabolic pathways for piperidine-containing compounds.

Radiochemical Techniques for Disposition Studies

To investigate the absorption, distribution, metabolism, and excretion (ADME) of "this compound", disposition studies using a radiolabeled version of the compound are often conducted.

Liquid Scintillation Counting (LSC)

Liquid Scintillation Counting (LSC) is the gold standard for quantifying radioactivity in liquid samples, making it indispensable for ADME studies. revvity.com The technique offers high sensitivity for low-energy beta-emitters like Carbon-14 (B1195169) (¹⁴C) or Tritium (B154650) (³H), which are commonly used for radiolabeling drug candidates. columbia.edu

Research Findings: In a typical disposition study, a version of "this compound" labeled with ¹⁴C (often in a metabolically stable position) is administered. Biological samples such as plasma, urine, feces, and homogenized tissues are collected over time. These samples are mixed with a liquid scintillation cocktail in a vial. psu.edu The cocktail contains a solvent and fluors that emit light when excited by the beta particles from the radioactive decay. revvity.com A liquid scintillation counter detects these light flashes (scintillations) with photomultiplier tubes and quantifies them as counts per minute (CPM) or disintegrations per minute (DPM). columbia.edu This data allows for the determination of the total radioactivity in each sample, providing a comprehensive picture of the drug's distribution and excretion pathways without needing to identify every single metabolite.

Accelerator Mass Spectrometry (AMS)

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive analytical technique capable of detecting ultra-trace levels of isotopes, making it invaluable for pharmacokinetic studies where very low concentrations of a compound or its metabolites are expected. nih.gov The primary advantage of AMS lies in its ability to directly quantify rare isotopes, such as carbon-14 (¹⁴C) and tritium (³H), with attomole (10⁻¹⁸) sensitivity. nih.gov This level of detection is often several orders of magnitude greater than that achievable with conventional methods like liquid scintillation counting.

For the analysis of this compound, the compound would first be synthesized with a ¹⁴C or ³H label at a metabolically stable position. The higher specific activity of tritium often makes it the preferred isotope for early-stage research due to lower costs and synthetic feasibility. nih.gov Following administration of the radiolabeled compound in a preclinical setting, biological samples (e.g., plasma, urine, feces, and tissue biopsies) are collected. pharmaron.com

The samples are then prepared for AMS analysis, a process that typically involves combustion to convert the sample into carbon dioxide and water, followed by graphitization of the carbon. The resulting graphite (B72142) target is then introduced into the AMS system. The system accelerates the ions to high energies, separating the rare ¹⁴C or ³H isotopes from the more abundant stable isotopes, allowing for precise quantification. nih.govpharmaron.com

The data generated from AMS analysis provides a highly accurate profile of the absorption, distribution, metabolism, and excretion (ADME) of this compound. This can include the determination of total radioactivity in various matrices over time, which is crucial for constructing a comprehensive metabolic profile.

Table 1: Hypothetical AMS Quantification of [¹⁴C]-(S)-4-(Piperidin-2-yl)benzonitrile in Rat Plasma

| Time Point (hours) | Plasma Concentration (pg-equivalents/mL) | Lower Limit of Quantification (LLOQ) (pg-equivalents/mL) |

|---|---|---|

| 0.5 | 150.2 | 0.1 |

| 1 | 289.5 | 0.1 |

| 2 | 450.8 | 0.1 |

| 4 | 320.1 | 0.1 |

| 8 | 150.6 | 0.1 |

| 12 | 75.3 | 0.1 |

| 24 | 20.9 | 0.1 |

| 48 | 2.5 | 0.1 |

| 72 | 0.8 | 0.1 |

Autoradiography (e.g., Quantitative Whole-Body Autoradiography, Digital Real-Time Autoradiography, Micro-Autoradiography)

Autoradiography encompasses a suite of imaging techniques that utilize the emissions from radiolabeled substances to visualize their distribution within biological tissues. These methods provide critical spatial and quantitative information about where a compound and its metabolites accumulate. wuxiapptec.comqps.comresearchgate.net

Quantitative Whole-Body Autoradiography (QWBA)

QWBA is a powerful technique for assessing the distribution of a radiolabeled compound throughout the entire body of an animal model. wuxiapptec.comqps.comresearchgate.netbioivt.comnih.gov In a typical QWBA study involving this compound, a rodent model would be administered the ¹⁴C-labeled compound. nih.gov At predetermined time points, the animals are euthanized and flash-frozen. The frozen carcass is then embedded and sectioned into thin slices using a cryomicrotome. wuxiapptec.com

These whole-body sections are then exposed to a phosphor imaging plate. The radiation emitted from the ¹⁴C-labeled compound and its metabolites creates a latent image on the plate, which is then scanned to produce a high-resolution digital autoradiogram. wuxiapptec.com By co-exposing standards of known radioactivity, the intensity of the signal in different tissues can be quantified, providing a detailed picture of tissue-specific accumulation and elimination over time. wuxiapptec.comresearchgate.net

Table 2: Hypothetical Tissue Distribution of [¹⁴C]-(S)-4-(Piperidin-2-yl)benzonitrile in Rats as Determined by QWBA (2 hours post-dose)

| Tissue | Concentration (ng-equivalents/g) |

|---|---|

| Blood | 55.2 |

| Brain | 15.8 |

| Liver | 189.4 |

| Kidney | 120.7 |

| Lung | 88.1 |

| Heart | 65.3 |

| Muscle | 30.5 |

| Adipose | 75.9 |

Digital Real-Time Autoradiography

While not a formally distinct technique from other autoradiography methods in terms of the initial sample preparation, digital real-time autoradiography refers to the use of modern, highly sensitive detectors that can provide a more rapid readout of the radioactivity distribution compared to traditional film or phosphor screen methods. This can be particularly useful for dynamic studies or for optimizing exposure times.

Micro-Autoradiography (mARG)

For a more granular understanding of a compound's distribution at the cellular level, micro-autoradiography is employed. nih.govpharmaron.compharmaron.com This technique offers a much higher spatial resolution than QWBA. Thin tissue sections, often from specific organs of interest identified by QWBA (e.g., the brain for a CNS-active compound), are coated with a nuclear emulsion. nih.gov

The radioactive emissions from the labeled this compound, typically labeled with tritium (³H) for higher resolution, interact with the silver halide crystals in the emulsion directly overlying the radiolabeled molecules. nih.govnih.gov After an exposure period, the emulsion is developed, revealing silver grains that pinpoint the location of the radioactivity at a subcellular level. This can be used to determine if the compound is associated with specific cell types or even intracellular compartments. nih.gov

Future Research Directions and Applications of S 4 Piperidin 2 Yl Benzonitrile

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes is paramount for the accessibility of (S)-4-(Piperidin-2-yl)benzonitrile for further research. Future investigations could focus on refining and adapting existing methods for the enantioselective synthesis of 2-arylpiperidines.

One promising approach involves the use of chiral lactams . Cyclodehydration of achiral or racemic aryl-delta-oxoacids with a chiral auxiliary like (R)-phenylglycinol can yield chiral non-racemic bicyclic lactams. nih.govrsc.org These intermediates can then be further manipulated to produce the desired (S)-2-arylpiperidine enantiomer. nih.govrsc.org This strategy offers a pathway to both (R)- and (S)-enantiomers, allowing for a comprehensive evaluation of stereochemistry on biological activity. nih.govrsc.org

Another avenue for exploration is kinetic resolution . Racemic N-protected 2-arylpiperidines can be subjected to deprotonation using a chiral base, such as n-butyllithium in the presence of (+)-sparteine. whiterose.ac.ukrsc.org This method allows for the separation of enantiomers, providing access to highly enantioenriched this compound. whiterose.ac.ukrsc.org The scalability of this process makes it attractive for producing sufficient quantities of the compound for extensive biological testing. whiterose.ac.ukrsc.org

Furthermore, the catalytic hydrogenation of substituted pyridines presents a viable route. youtube.com The development of soluble iridium catalysts or heterogeneous catalysts could enable the stereoselective reduction of a corresponding 2-(4-cyanophenyl)pyridine precursor. youtube.com Fine-tuning of reaction conditions, such as the choice of catalyst, solvent, and protecting groups, will be crucial to achieve high enantiomeric excess and yield. youtube.com

Advanced Structure-Based Drug Design and Optimization

The this compound scaffold holds considerable potential for structure-based drug design (SBDD), an approach that relies on the three-dimensional structure of a biological target to design and optimize inhibitors. nih.govresearchgate.net The iterative process of SBDD, involving computational modeling and experimental validation, can guide the modification of this lead compound to enhance its potency, selectivity, and pharmacokinetic properties. youtube.comresearchgate.net

Future research should focus on obtaining crystal structures of this compound in complex with its biological targets. This structural information will be invaluable for:

Identifying key interactions: Understanding the binding mode of the compound within the active site of a target protein will reveal crucial hydrogen bonds, hydrophobic interactions, and other forces that contribute to its affinity.

Rational modifications: The piperidine (B6355638) ring and the benzonitrile (B105546) moiety can be systematically modified to improve interactions with the target. For instance, the benzonitrile group could be replaced with other functionalities to enhance potency or alter selectivity, a strategy that has proven successful in the optimization of inhibitors for targets like salt-inducible kinases (SIKs). acs.org

Exploring substituent effects: The aryl group can be decorated with various substituents to probe the steric and electronic requirements of the binding pocket. This approach has been effectively used in the development of other piperidine-based agonists. researchgate.net

Broadening the Scope of Biological Target Identification

A critical aspect of future research will be to identify and validate the biological targets of this compound. The structural motifs present in this compound suggest several potential target classes based on the known activities of similar molecules.

Dipeptidyl Peptidase IV (DPP-4): Piperidine-containing compounds are known inhibitors of DPP-4, an enzyme involved in glucose metabolism. wikipedia.orgnih.govnih.gov Therefore, this compound should be screened for its inhibitory activity against DPP-4, which could have implications for the treatment of type 2 diabetes. wikipedia.orgnih.govnih.gov

Salt-Inducible Kinases (SIKs): The benzonitrile moiety has been identified as a key feature in some SIK inhibitors. acs.org Given that SIKs are implicated in inflammatory diseases, evaluating the effect of this compound on this family of kinases is a logical next step. acs.org

Opioid Receptors: Piperidine scaffolds are prevalent in ligands for opioid receptors, which are important targets for pain management and other central nervous system disorders. researchgate.net Screening against a panel of opioid receptors could uncover novel analgesic properties. researchgate.net

Other Potential Targets: The piperidine nucleus is associated with a wide range of biological activities, including anesthetic and glucose-regulating effects. scielo.br Phenotypic screening campaigns followed by target deconvolution methods could reveal unexpected therapeutic applications for this compound.

Development of Chemical Probes for Biological Systems

This compound can serve as a valuable template for the design and synthesis of chemical probes. These tools are essential for studying the function and regulation of biological targets in their native environment. nih.govscispace.com

Future efforts in this area could include:

Affinity-based probes: The benzonitrile group or the piperidine nitrogen could be functionalized with a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin (B1667282) or a fluorophore). Such probes would enable the identification and isolation of target proteins from complex biological mixtures.

Fluorescent probes: The incorporation of a fluorescent moiety onto the scaffold could allow for the visualization of the compound's distribution and target engagement in living cells using advanced microscopy techniques.

Library-based screening: The synthesis of a focused library of derivatives based on the this compound scaffold could be used to screen for probes with specific properties, such as enhanced selectivity for a particular target isoform. scispace.com

Integration of Computational and Experimental Approaches for Mechanism-of-Action Studies

A comprehensive understanding of the mechanism of action (MoA) of this compound will require a synergistic approach that combines computational modeling with experimental validation.

The proposed workflow would involve:

Computational Docking and Molecular Dynamics: Initial computational studies can predict the binding poses and affinities of the compound against a panel of potential targets. researchgate.net Molecular dynamics simulations can then provide insights into the dynamic behavior of the ligand-receptor complex and the stability of the interactions over time. researchgate.net

In Vitro Binding and Functional Assays: The predictions from computational studies must be validated experimentally. This includes performing binding assays to determine the affinity of the compound for the putative targets and functional assays to assess its biological activity (e.g., enzyme inhibition or receptor agonism/antagonism).

Cellular and In Vivo Studies: Once a primary target is confirmed, further studies in cellular models and, eventually, in animal models will be necessary to elucidate the downstream signaling pathways affected by the compound and to establish a clear link between target engagement and the observed phenotype.

Structure-Activity Relationship (SAR) Studies: A continuous feedback loop between computational design, synthesis of new analogs, and experimental testing will be crucial for refining the MoA and optimizing the compound's properties. acs.org

By systematically pursuing these future research directions, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel drugs for a range of diseases.

Q & A

Synthesis Optimization

Q1. How can researchers optimize the synthesis of (S)-4-(Piperidin-2-yl)benzonitrile to improve enantiomeric purity? A1. Enantiomeric purity can be enhanced via chiral resolution techniques, such as using chiral stationary phases in HPLC or employing asymmetric catalysis. For example, Fe-catalyzed hydrosilylation (as demonstrated in hydrosilylation reactions for benzonitrile derivatives) can improve stereochemical control . Additionally, kinetic resolution during piperidine ring closure, using enantioselective catalysts like BuN[Fe(CO)(NO)], may reduce racemization . Reaction conditions (temperature, solvent polarity) should be optimized to minimize epimerization, as seen in analogous syntheses of 4-(2-oxopiperidin-1-yl)benzonitrile .

Structural Characterization

Q2. What advanced spectroscopic techniques are critical for confirming the stereochemistry of this compound? A2. X-ray crystallography is the gold standard for absolute stereochemical assignment, as shown in structural studies of mGlu5 receptor ligands . Vibrational circular dichroism (VCD) and NMR-based NOESY experiments can corroborate spatial arrangements, particularly for flexible piperidine rings . Density Functional Theory (DFT) calculations, validated against experimental IR/Raman spectra (e.g., 4-(3-aminophenyl)benzonitrile studies), provide complementary electronic structure insights .

Biological Target Profiling

Q3. Which in vitro assays are recommended to evaluate the interaction of this compound with neurological receptors? A3. Radioligand binding assays using H-labeled serotonin or dopamine receptors are effective for affinity screening, as applied to structurally similar piperazine-benzonitriles . Functional assays (e.g., cAMP modulation for GPCRs) can assess agonism/antagonism. Fragment-based screening using thermostabilized receptors (e.g., mGlu5) combined with surface plasmon resonance (SPR) provides high-resolution binding kinetics .

Data Contradictions

Q4. How should discrepancies in biological activity data between this compound and its analogs be methodologically addressed? A4. Systematic structure-activity relationship (SAR) studies are essential. For example, substituting the piperidine nitrogen (e.g., benzyl vs. methyl groups) alters receptor selectivity, as observed in 5-amino-2-(4-benzylpiperazin-1-yl)benzonitrile analogs . Validate assay reproducibility across labs, control for stereochemical impurities via chiral HPLC, and use molecular docking to rationalize divergent binding modes .

Computational Modeling

Q5. What molecular dynamics (MD) parameters are essential for simulating the binding affinity of this compound to mGlu receptors? A5. Key parameters include:

- Force Field Selection : CHARMM36 or AMBER for accurate ligand-protein interactions.

- Solvation Models : TIP3P explicit water to mimic physiological conditions.

- Sampling Time : ≥100 ns trajectories to capture conformational changes in flexible piperidine rings.

- Binding Free Energy : MM-PBSA/GBSA calculations, validated against experimental IC values (e.g., fragment-to-lead optimization for mGlu5 inhibitors ).

Toxicity Evaluation

Q6. Which preclinical models are most suitable for assessing the neurotoxic potential of this compound derivatives? A6. Primary neuronal cultures (e.g., rat cortical neurons) can screen for acute cytotoxicity via MTT assays . In vivo, zebrafish models allow rapid neurobehavioral profiling (e.g., locomotor activity), while rodent models assess chronic neurotoxicity (histopathology, neurotransmitter levels). Compare results to structurally related aryl nitriles, which often exhibit moderate toxicity due to cyanide release under oxidative stress .

Dielectric Properties

Q7. How do structural modifications in the piperidine ring affect the dielectric behavior of benzonitrile-based compounds in liquid crystal applications? A7. Alkyl chain length and substituent polarity significantly influence dielectric anisotropy. For example, 4-(trans-4-alkylcyclohexyl)benzonitriles (nPCH) show increased ε (longitudinal permittivity) with longer alkyl chains due to enhanced molecular polarizability . Introducing electron-withdrawing groups (e.g., -CN) stabilizes dipole alignment under electric fields, as seen in nematic-phase dielectric studies .

Stability Under Experimental Conditions

Q8. What strategies mitigate degradation of this compound during long-term storage or high-temperature reactions? A8. Store under inert atmosphere (N/Ar) at -20°C to prevent oxidation of the piperidine ring. Add radical inhibitors (e.g., BHT) to suppress cyanide hydrolysis. For high-temperature reactions (e.g., Suzuki couplings), use microwave-assisted synthesis to reduce exposure time, as applied to 4-((5-amino-1H-indazol-1-yl)methyl)benzonitrile derivatives .

Comparative Pharmacokinetics

Q9. How does the logP of this compound compare to analogs, and what formulation strategies improve its bioavailability? A9. The logP (~2.5, estimated via ChemDraw) is higher than 4-aminobenzonitrile (logP ~1.2) due to the lipophilic piperidine group . To enhance solubility, use cyclodextrin inclusion complexes or PEGylated nanoparticles, as demonstrated for similar CNS-targeting nitriles .

Methodological Gaps

Q10. What unresolved technical challenges exist in studying the enantioselective synthesis of this compound? A10. Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.